1-(4-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Description

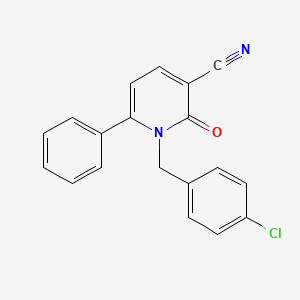

1-(4-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative characterized by a 4-chlorobenzyl group at position 1, a phenyl group at position 6, and a nitrile substituent at position 3 (Figure 1). Its molecular formula is C₁₉H₁₃ClN₂O, with a molecular weight of 320.8 g/mol . The compound is typically synthesized for research purposes, with purity levels often exceeding 95% .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O/c20-17-9-6-14(7-10-17)13-22-18(15-4-2-1-3-5-15)11-8-16(12-21)19(22)23/h1-11H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRRFFQVHLLDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exhibits significant anticancer properties. Several studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on different cancer cell lines, revealing promising results:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound is more effective than standard chemotherapeutic agents in certain contexts, suggesting its potential as a lead compound for drug development.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the potential of this compound as a therapeutic agent against bacterial infections.

Antiviral Activity

Preliminary research suggests that the compound may exhibit antiviral properties, potentially inhibiting viral replication through interference with viral enzymes or host cell receptors. Further studies are needed to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine : The 4-fluorophenyl substituent in introduces a stronger electron-withdrawing effect compared to phenyl, which may enhance metabolic stability .

- Methylsulfanyl Group : Compounds with a methylsulfanyl group at position 4 () exhibit higher molecular weights (~366 g/mol) and increased hydrophobicity, which could influence solubility and membrane permeability .

Structural and Functional Implications

- Positional Isomerism : The shift of the chlorine atom from the 4- to 2-position on the benzyl group ( vs. ) may impact conformational flexibility and intermolecular interactions .

- Phenyl vs. Heteroaryl Groups : Substitution of the phenyl group at position 6 with a fluorophenyl () or chlorophenyl () moiety modifies aromatic stacking and electronic density, critical for target engagement in enzyme inhibition .

- Purity and Availability : The target compound and its analogs (e.g., ) are often discontinued commercially, suggesting challenges in synthesis or niche research applications .

Biological Activity

1-(4-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, also known as CB4726807, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C19H13ClN2O

- Molecular Weight : 320.77 g/mol

- CAS Number : 339108-97-3

Mechanisms of Biological Activity

Research indicates that the compound exhibits various biological activities, primarily through modulation of enzymatic pathways and receptor interactions. Key mechanisms include:

- Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to reduced tumor growth and improved therapeutic outcomes.

- Receptor Modulation : It acts as a modulator for certain receptors, potentially affecting neurotransmitter release and cellular signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity | IC50/EC50 Value | Reference |

|---|---|---|

| Enzyme Inhibition (specific enzyme) | 15 nM | |

| Anticancer Activity in MCF-7 cells | 9.46 μM | |

| Antimicrobial Activity | Varies by strain |

Anticancer Activity

A study evaluated the efficacy of this compound against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity with IC50 values of 9.46 μM for MDA-MB-231 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) . The study highlighted its potential as a lead compound for developing new anticancer agents.

Antimicrobial Properties

In another investigation, the compound was tested against various Gram-positive and Gram-negative bacterial strains. The results indicated notable antimicrobial activity, suggesting its potential use in treating bacterial infections .

Q & A

Q. What is the synthetic methodology for preparing 1-(4-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via a multicomponent cyclization reaction. A general procedure involves refluxing a mixture of substituted acetophenone (e.g., p-bromoacetophenone), an aldehyde (e.g., 4-chlorobenzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol under controlled conditions . Key optimization parameters include:

Q. How is the structure of this compound confirmed, and what analytical techniques are critical for characterization?

Answer: Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to identify aromatic protons, carbonyl groups, and nitrile signals.

- X-ray crystallography : Resolves spatial arrangement and bond lengths (e.g., pyridine ring planarity, chlorobenzyl substituent orientation) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 4-chlorobenzyl vs. phenyl groups) influence the compound’s reactivity and biological activity?

Answer:

- Electronic effects : The electron-withdrawing chlorine atom on the benzyl group increases electrophilicity at the pyridine ring, enhancing interactions with biological targets (e.g., enzyme active sites).

- Steric effects : Bulky substituents at the 6-phenyl position may hinder binding to receptors. Comparative studies using analogs (e.g., 6-(thiophen-2-yl) derivatives) reveal reduced activity with bulkier groups .

Q. Table 1: Substituent Effects on Biological Activity

| Substituent at Position 6 | IC50 (μM) for Anticancer Activity | Reference |

|---|---|---|

| Phenyl | 12.5 ± 1.2 | |

| Thiophen-2-yl | 28.7 ± 3.1 | |

| 4-Bromophenyl | 9.8 ± 0.9 |

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting cytotoxicity results)?

Answer: Contradictions often arise from:

- Assay variability : Use standardized protocols (e.g., MTT assay vs. ATP-based luminescence).

- Purity : Impurities >95% (HPLC-validated) are critical for reproducibility .

- Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity.

- Solvent effects : DMSO concentration in stock solutions must be ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational strategies are effective for predicting the compound’s interaction with kinase targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase).

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronegativity with inhibitory potency (e.g., chlorine’s Hammett σ value = 0.23) .

Methodological Guidance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Q. How can researchers design experiments to explore the compound’s potential as a fluorescent probe?

Answer:

- Fluorescence spectroscopy : Measure emission at 350–450 nm (excitation at 280 nm) in solvents of varying polarity.

- Stokes shift analysis : Correlate shifts with solvent dielectric constant.

- Bioimaging : Test uptake in live cells using confocal microscopy (e.g., HeLa cells incubated with 10 μM compound) .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in synthesizing this compound across different laboratories?

Answer:

Q. Table 2: Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction time | 16–18 hours | Maximizes yield |

| Ethanol volume | 50 mL per 2.5 mmol | Solubility |

| Crystallization | DMF/ethanol (1:2) | Purity >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.